molecular formula C9H8ClN3S B1452147 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine CAS No. 1105195-25-2

3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine

Cat. No.: B1452147
CAS No.: 1105195-25-2
M. Wt: 225.7 g/mol
InChI Key: AOEASRKROYFFDN-UHFFFAOYSA-N
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Description

3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a 2,4-dimethyl-1,3-thiazol-5-yl group and a chlorine atom at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the condensation of 2,4-dimethylthiazole with appropriate halides under specific reaction conditions. The reaction may require the use of catalysts and solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the need for stringent quality control to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial and antifungal properties. It can be used in the development of new drugs and biologically active agents.

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may be used in the treatment of various diseases, including infections and inflammatory conditions.

Industry: In the industry, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Comparison with Similar Compounds

  • 3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine is structurally similar to other thiazole derivatives, such as 2,4-dimethylthiazole and 3-chloropyridazine.

  • These compounds share common features, such as the presence of a thiazole ring and halogen substituents.

Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

5-(6-chloropyridazin-3-yl)-2,4-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c1-5-9(14-6(2)11-5)7-3-4-8(10)13-12-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEASRKROYFFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241086
Record name 3-Chloro-6-(2,4-dimethyl-5-thiazolyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105195-25-2
Record name 3-Chloro-6-(2,4-dimethyl-5-thiazolyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105195-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(2,4-dimethyl-5-thiazolyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
Reactant of Route 2
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
Reactant of Route 3
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
Reactant of Route 4
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
Reactant of Route 5
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
Reactant of Route 6
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine

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